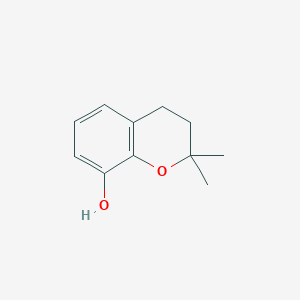

2,2-Dimethylchroman-8-ol

Description

Significance of Chroman Derivatives in Organic Chemistry and Related Disciplines

Chroman derivatives are a cornerstone in the development of new chemical entities with potential therapeutic applications. ontosight.ai Their structural versatility allows for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The chroman-4-one substructure, in particular, is a key building block in the synthesis of various biologically active molecules. nih.govresearchgate.net Researchers have dedicated significant effort to developing efficient synthetic routes to access diverse chroman analogues, highlighting their importance in drug discovery and materials science. acs.org The inherent reactivity and stability of the chroman ring system make it an ideal scaffold for creating complex molecular architectures.

Structural Framework and Stereochemical Considerations of 2,2-Dimethylchroman-8-ol

This compound is characterized by a chroman core with two methyl groups at the second carbon position and a hydroxyl group at the eighth position. lookchem.com The molecular formula of this compound is C11H14O2. nih.govmolaid.com The gem-dimethyl substitution at the C-2 position is a notable feature that can influence the molecule's conformation and metabolic stability.

From a stereochemical perspective, the chroman ring system can possess chiral centers, leading to the existence of stereoisomers. wikipedia.org Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial as different stereoisomers can exhibit distinct biological activities. wikipedia.orguou.ac.in While this compound itself does not have a chiral center at the C-2 position due to the two identical methyl groups, the introduction of substituents at other positions on the chroman ring can create stereogenic centers, leading to enantiomers and diastereomers. wikipedia.org The specific spatial arrangement of these substituents can significantly impact how the molecule interacts with biological targets.

Historical Context of Chroman Synthesis and Early Research Pertaining to Hydroxylated Analogues

The synthesis of chromans has been a subject of chemical research for many decades. Early methods often involved the reaction of phenols with various reagents to construct the heterocyclic pyran ring. acs.org Over the years, numerous synthetic strategies have been developed to access chroman derivatives with different substitution patterns. For instance, the Hoesch reaction has been utilized to introduce acetyl groups onto the chroman ring, a key step in the synthesis of certain natural products. publish.csiro.au

Research into hydroxylated chroman analogues has been driven by the discovery of their natural occurrence and potent biological activities. For example, some hydroxylated chroman derivatives are related to the structure of Vitamin E, a well-known antioxidant. lookchem.com The position of the hydroxyl group on the aromatic ring is critical for the antioxidant activity of these compounds. Early studies focused on elucidating the structure-activity relationships of these hydroxylated chromans, paving the way for the design and synthesis of new analogues with enhanced properties.

Overview of Current Research Landscape and Academic Interest in this compound

Current research continues to explore the potential of chroman derivatives in various scientific fields. There is a strong academic interest in developing novel and efficient synthetic methodologies for creating diverse libraries of chroman-based compounds. researchgate.netrsc.org These efforts are often coupled with biological evaluations to identify new lead compounds for drug discovery programs. nih.gov

Specifically for this compound and its analogues, research is ongoing to fully understand their chemical properties and potential applications. Studies have investigated the synthesis and biological activity of various substituted 2,2-dimethylchroman (B156738) derivatives, including those with different functional groups on the aromatic ring. nih.gov The insights gained from these studies contribute to the broader understanding of the structure-activity relationships within the chroman class of compounds and fuel further exploration into their potential uses.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7776-53-6 |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.231 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-8-ol |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5,12H,6-7H2,1-2H3 |

InChI Key |

ZLHCKBFKIBDNSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC=C2)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethylchroman 8 Ol and Analogues

Strategies Involving Phenolic Precursors and Cyclization Reactions

The construction of the chroman ring often commences with appropriately substituted phenolic precursors. These methods typically involve an initial carbon-carbon or carbon-oxygen bond formation followed by a ring-closing event to furnish the heterocyclic system.

A prominent strategy for chroman synthesis is the sequential alkylation of a phenol (B47542) followed by an intramolecular cyclization. A notable advancement in this area is the use of gold(I) catalysis to facilitate a one-pot reaction between phenols and allylic alcohols. This method proceeds via a Friedel-Crafts allylation followed by an intramolecular hydroalkoxylation sequence. rsc.orgnih.gov

The reaction is initiated by the gold(I)-catalyzed activation of the allylic alcohol, which then undergoes a regioselective Friedel-Crafts reaction with the phenol to form an ortho-allylated phenol intermediate. This intermediate subsequently undergoes an intramolecular hydroalkoxylation to yield the chroman ring. rsc.org The process is characterized by its mild conditions and tolerance for a variety of substituents on both the phenol and the allylic alcohol. rsc.orgnih.gov For instance, the reaction of various substituted phenols with 3-methyl-2-buten-1-ol, catalyzed by (Ph3P)AuCl/AgOTf, efficiently produces the corresponding 2,2-dimethylchroman (B156738) derivatives.

Table 1: Gold(I)-Catalyzed Synthesis of Chroman Derivatives from Substituted Phenols Reaction conditions: Phenol (1 equiv.), allylic alcohol (1.2 equiv.), (Ph3P)AuCl (2.5 mol%), AgOTf (2.5 mol%), in dioxane at 100°C.

| Phenol Precursor | Product | Yield (%) |

| Phenol | 2,2-Dimethylchroman | 75 |

| p-Cresol | 2,2,6-Trimethylchroman | 83 |

| m-Cresol | 2,2,7-Trimethylchroman | 74 |

| o-Cresol | 2,2,8-Trimethylchroman | 71 |

| p-Bromophenol | 6-Bromo-2,2-dimethylchroman | 65 |

| p-Methoxyphenol | 6-Methoxy-2,2-dimethylchroman | 71 |

Data sourced from studies on gold(I)-catalyzed reactions of allylic alcohols and phenols. rsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chroman derivatives. A significant approach involves the asymmetric intramolecular oxy-Michael addition, which allows for the construction of chiral chromans from acyclic precursors. Bifunctional organocatalysts, such as those based on cinchona alkaloids bearing a urea (B33335) or thiourea (B124793) moiety, have proven highly effective in this transformation. researchgate.netnih.govrsc.org

These catalysts activate both the nucleophilic phenol and the electrophilic α,β-unsaturated system through hydrogen bonding, facilitating a highly organized transition state that leads to excellent enantioselectivity. nih.gov Phenol derivatives containing an (E)-α,β-unsaturated ketone or thioester moiety can be cyclized to afford optically active 2-substituted chromans in high yields and with high enantiomeric excess (ee). researchgate.netrsc.org This method is particularly valuable as it can utilize readily available (E)-isomers of Michael acceptors. nih.gov

Table 2: Organocatalyzed Asymmetric Intramolecular Oxy-Michael Addition Reaction conditions: Substrate (1 equiv.), Cinchona-alkaloid-thiourea catalyst (10 mol%), in toluene (B28343) at -20°C.

| Substrate (Michael Acceptor) | Product | Yield (%) | ee (%) |

| (E)-1-(2-hydroxyphenyl)-4-phenylbut-2-en-1-one | 2-Benzyl-2,3-dihydro-4H-chromen-4-one | 95 | 98 |

| (E)-1-(2-hydroxyphenyl)-4-methylpent-2-en-1-one | 2-Isobutyl-2,3-dihydro-4H-chromen-4-one | 92 | 96 |

| (E)-S-ethyl 3-(2-hydroxyphenyl)-3-oxoprop-1-ene-1-carbothioate | Ethyl 4-oxo-3,4-dihydro-2H-chromene-2-carboxylate | 88 | 94 |

Data represents typical results from studies on bifunctional organocatalysis for chroman synthesis. researchgate.netnih.gov

The introduction of the gem-dimethyl group at the C-2 position of the chroman ring often involves the use of prenylating agents. Metal-free approaches for this key transformation are highly desirable from an environmental and economic perspective. One classical metal-free method is the direct ortho-prenylation of phenols under basic conditions, where the resulting phenoxide acts as a nucleophile towards a prenyl halide. oregonstate.edu Another strategy involves Friedel–Crafts-like prenylations catalyzed by Lewis acids such as BF₃·OEt₂, although this is not strictly "metal-free," it avoids transition metals. niscair.res.in

More recently, visible-light-driven, metal-free methods have been developed for the synthesis of related chroman-4-one structures. These reactions can proceed via a photoredox-neutral alkene acylarylation, utilizing an organic photocatalyst. researchgate.net For instance, a protocol using 3DPAFIPN as a metal-free photocatalyst can achieve the cyclization of alkenoic acids with cyanoarenes to furnish 3-(arylmethyl)chroman-4-ones under mild conditions, avoiding the need for metal catalysts or stoichiometric oxidants. researchgate.net

One-Pot and Multi-Component Reaction Systems

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single operation without the isolation of intermediates.

Three-component reactions (3CRs) provide a powerful and convergent route to complex molecular architectures. An efficient and environmentally benign procedure for the synthesis of chromene derivatives has been developed through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenolic component like 4-hydroxycoumarin. rsc.orgresearchgate.net This reaction, often catalyzed by magnetic nanocatalysts or other heterogeneous catalysts, proceeds smoothly under ultrasonic irradiation or reflux conditions, typically in green solvents like water. rsc.org The methodology allows for the rapid assembly of complex chromene-annulated systems from simple and readily available starting materials. While this example builds a pyrano[c]chromene system, it demonstrates the principle of using a three-component strategy to construct the core chromene ring. rsc.org

Tandem, or cascade, reactions that combine a Michael addition with a subsequent cycloaddition or cyclization are highly effective for the construction of the chroman ring. These sequences create multiple bonds and stereocenters in a single, controlled operation.

Organocatalytic tandem oxa-Michael-aldol reactions between salicylaldehydes and α,β-unsaturated aldehydes are a well-established method for the enantioselective synthesis of chromenes. nih.gov This reaction is typically catalyzed by chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, which activate the unsaturated aldehyde towards nucleophilic attack by the phenol through iminium ion formation. The initial oxa-Michael addition is followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to yield the chromene product. nih.gov

Another powerful tandem approach involves the rhodium-catalyzed intermolecular hydroacylation of alkynes with salicylaldehydes, followed by an intramolecular oxo-Michael addition. This process yields 2,3-disubstituted chroman-4-ones with high diastereoselectivity. The reaction sequence allows for the formation of complex chroman-4-ones from readily accessible starting materials in a one-pot process.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of chroman derivatives has demonstrated significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to shorter reaction times, higher yields, and often cleaner reaction profiles. nih.govmdpi.com

The synthesis of 2,2-dimethylchromenes, precursors to 2,2-dimethylchromanols, from corresponding propargyl ethers has been successfully achieved under microwave conditions, resulting in high yields. researchgate.net For instance, the conversion of propargyl ethers to chromenes showed a significant rate enhancement with microwave irradiation compared to conventional heating. While conventional heating required 12 hours to achieve an 88% yield, microwave irradiation achieved a 94% conversion in just 6 minutes. researchgate.net

This rapid and efficient approach is not limited to simple chromenes. Microwave-assisted multicomponent reactions have been employed to synthesize complex chromene derivatives bearing various pharmacophoric motifs in good yields. nih.govmdpi.com The use of microwave assistance in these syntheses often involves solvents like dimethylformamide (DMF) and catalysts such as acetic acid, with typical reaction conditions being 120°C for 8-10 minutes. nih.govmdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chromenes

| Reaction | Method | Reaction Time | Yield |

|---|---|---|---|

| Propargyl ether to 2,2-dimethylchromene | Microwave Irradiation | 6 minutes | 94% |

| Propargyl ether to 2,2-dimethylchromene | Conventional Heating | 12 hours | 88% |

| Multicomponent synthesis of chromene derivatives | Microwave Irradiation | 8-10 minutes | Good |

| Multicomponent synthesis of chromene derivatives | Conventional Heating | 4-7 hours | Good |

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating methods for the preparation of chromene derivatives. researchgate.netnih.govmdpi.com

The "green chemistry" aspect of microwave-assisted synthesis is also a notable advantage, as it often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing chemical waste. nih.govresearchgate.net

Catalytic Systems in Chroman Synthesis

The development of novel catalytic systems has been instrumental in advancing the synthesis of chromans, offering improved selectivity, efficiency, and milder reaction conditions. Both homogeneous and heterogeneous catalysts have been explored, each presenting distinct advantages.

Application of Lewis Acid Catalysts (e.g., Tropylium (B1234903) Tetrafluoroborate)

Lewis acids play a crucial role in catalyzing the formation of the chroman ring system. While specific examples detailing the use of tropylium tetrafluoroborate (B81430) for the synthesis of 2,2-Dimethylchroman-8-ol are not prevalent in the provided search results, the broader application of Lewis acids in chromene and chroman synthesis is well-established. msu.edu These catalysts activate substrates, facilitating key bond-forming reactions. For example, iron(III) chloride has been used to catalyze the cyclization of 2-propargylphenol derivatives to form chromenes. msu.edu The general principle involves the coordination of the Lewis acid to an oxygen atom, which enhances the electrophilicity of a nearby carbon atom, promoting intramolecular cyclization.

Use of Heterogeneous Acid Catalysts (e.g., Amberlyst 15)

Heterogeneous acid catalysts, such as Amberlyst 15, offer significant practical advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.netnih.govresearchgate.net Amberlyst 15, a strongly acidic, macroreticular, sulfonic acid-based ion-exchange resin, has been successfully employed in various organic transformations, including those relevant to chroman synthesis. researchgate.netdupont.com

In the context of chroman synthesis, Amberlyst 15 can catalyze the alkylation of phenols with olefins, a key step in forming the chroman backbone. nih.gov The mechanism involves the protonation of the olefin by the sulfonic acid groups of the resin, generating a carbocation that then undergoes electrophilic aromatic substitution with the phenol. nih.gov This is followed by an intramolecular cyclization to form the chroman ring. The use of Amberlyst 15 in such reactions provides a metal-free and environmentally friendly alternative to traditional Lewis acid catalysts. researchgate.netnih.gov

Table 2: Advantages of Amberlyst 15 as a Catalyst in Organic Synthesis

| Feature | Description | Reference |

|---|---|---|

| High Stability | Can be used in a variety of reaction conditions. | dupont.com |

| Reusability | The catalyst can be recovered and reused multiple times. | researchgate.netorganic-chemistry.org |

| Low Moisture Content | Suitable for non-aqueous reactions. | dupont.com |

| Macroporous Structure | Allows for ready access of reactants to the catalytic sites. | dupont.com |

| Environmentally Friendly | Reduces waste and avoids the use of toxic metal catalysts. | researchgate.netnih.gov |

This table summarizes the key benefits of using Amberlyst 15 as a heterogeneous acid catalyst in organic synthesis.

Organoaluminum Catalysts in Alkylation of Phenols

Organoaluminum compounds have been utilized as catalysts in the alkylation of phenols, a fundamental reaction for the construction of the chroman framework. nih.govthieme-connect.de These catalysts can facilitate the selective ortho-alkylation of phenols, which is a crucial step in building the chroman ring at the correct position. The mechanism of organoaluminum-catalyzed phenol alkylation can involve the formation of an aluminum phenoxide, which then directs the incoming alkylating agent to the ortho position. Triorganoaluminum compounds can be synthesized from aluminum metal and alkyl halides, followed by disproportionation or reduction. thieme-connect.de

Total Synthesis Approaches to Complex Chroman-Containing Natural Products (e.g., Evodionol, Alloevodionol)

The total synthesis of complex natural products containing the chroman moiety, such as evodionol and alloevodionol (B13834178), provides a platform for developing and showcasing advanced synthetic strategies. These syntheses often require multiple steps and the use of sophisticated chemical transformations to construct the intricate molecular architectures.

While specific total syntheses for evodionol and alloevodionol were not detailed in the provided search results, the general principles of total synthesis of complex molecules can be applied. nih.govnih.govpku.edu.cn These approaches often involve the strategic disconnection of the target molecule into simpler, readily available starting materials. Key reactions in such syntheses might include asymmetric catalysis to establish stereocenters, cross-coupling reactions to form key carbon-carbon bonds, and late-stage functional group manipulations to complete the synthesis. nih.gov The ultimate goal is to develop a concise and efficient route that allows for the preparation of the natural product and its analogues for further study.

Continuous Flow Chemistry Techniques in Chroman Production

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, particularly for scaling up production. nih.govmdpi.comnih.govazolifesciences.com This methodology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov

The application of continuous flow techniques to the synthesis of chromans and other active pharmaceutical ingredients (APIs) has demonstrated significant potential for improving efficiency, safety, and scalability. nih.govflinders.edu.au Key benefits include enhanced heat and mass transfer, which allows for the safe execution of highly exothermic or rapid reactions, and the ability to integrate multiple reaction and purification steps into a single, automated process. mdpi.comdurham.ac.uk

Flow chemistry can be coupled with other enabling technologies, such as microwave irradiation, to further accelerate reactions. nih.gov This combination, known as microwave-assisted continuous-flow organic synthesis (MACOS), has been shown to significantly increase the rate of reactions like the Heck reaction, which can be a key step in the synthesis of complex organic molecules. azolifesciences.com The ability to rapidly screen and optimize reaction conditions in a flow system also accelerates the discovery and development of new synthetic routes. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Chemistry

| Feature | Batch Chemistry | Continuous Flow Chemistry | Reference |

|---|---|---|---|

| Process Type | Discontinuous | Continuous | azolifesciences.com |

| Heat & Mass Transfer | Often limited | Excellent | mdpi.comnih.gov |

| Safety | Potential for thermal runaway in large-scale reactions | Enhanced safety due to small reactor volumes | mdpi.com |

| Scalability | Can be challenging | Readily scalable by running the system for longer | durham.ac.uk |

| Process Control | Less precise | Precise control over reaction parameters | nih.gov |

| Integration | Difficult to integrate multiple steps | Easily integrated with in-line analysis and purification | nih.govazolifesciences.com |

This table highlights the key differences and advantages of continuous flow chemistry compared to traditional batch processing for chemical synthesis.

Yield Optimization and Reaction Efficiency Studies

Detailed research findings indicate that no single set of conditions is optimal for all chroman syntheses; instead, the ideal parameters are highly dependent on the specific substrates and the chosen synthetic pathway. Key areas of investigation include the choice of catalyst, the nature of the solvent, and the precise control of reaction time and temperature.

Catalyst and Reagent Optimization:

The selection of an appropriate catalyst and the stoichiometry of reagents are paramount in directing the reaction towards the desired chroman structure and maximizing yield. For instance, in reactions analogous to chroman synthesis, such as the construction of related heterocyclic systems, Lewis acids are frequently employed to facilitate key bond-forming steps. researchgate.net Studies on the synthesis of dihydrobenzofuran neolignans, which share structural similarities with chromans, have shown that the concentration and nature of the oxidant, such as silver(I) oxide, significantly impact both the conversion of starting materials and the selectivity for the desired product. scielo.brchemrxiv.org In one study, using 0.5 equivalents of Ag2O was found to be the most efficient for the oxidative coupling reaction. scielo.brchemrxiv.org

For the synthesis of the more sterically hindered 2,2-dimethyl-substituted analogues, like 2,2-dimethylthiochromanones, intramolecular Friedel-Crafts acylation using strong acids like methanesulfonic acid has been utilized. nih.gov However, such powerful reagents can sometimes lead to lower yields, as seen in the 33% yield for the synthesis of 2,2,6-trimethylthiochroman-4-one. nih.gov This highlights the trade-off between reactivity and yield that must be carefully balanced during optimization.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Zinc(II) chloride (1.5 equiv) | Dioxane | Room Temp | 1 | High (unspecified) | researchgate.net |

| 2 | Ag2O (0.5 equiv) | Acetonitrile (B52724) | Reflux | 4 | 31 | scielo.brchemrxiv.org |

| 3 | MeSO3H | - | 80 | - | 33 | nih.gov |

Solvent and Temperature Effects:

Temperature control is another vital factor. The same study demonstrated that conducting the reaction under reflux conditions in acetonitrile was most effective. scielo.br Optimization of reaction time is also crucial; it was found that the reaction time could be significantly reduced from 20 hours to just 4 hours without a detrimental impact on conversion or selectivity, thereby improving throughput and energy efficiency. scielo.brchemrxiv.org

| Entry | Solvent | Temperature | Time (h) | Key Finding | Reference |

| 1 | Dichloromethane | Room Temp | 20 | Standard condition | scielo.br |

| 2 | Benzene (B151609)/Acetone | Room Temp | 20 | Commonly used system | chemrxiv.org |

| 3 | Acetonitrile | Reflux | 4 | Optimal balance of conversion/selectivity; reduced time | scielo.brchemrxiv.org |

| 4 | Dioxane | Room Temp | 1 | Effective for Lewis acid catalysis | researchgate.net |

By systematically adjusting these parameters—catalyst, solvent, temperature, and time—researchers can significantly enhance the yield and efficiency of synthesizing this compound and its diverse analogues. This optimization process is fundamental to transitioning synthetic procedures from laboratory-scale experiments to viable industrial applications.

Chemical Reactivity and Derivatization Strategies of 2,2 Dimethylchroman 8 Ol

Reactions Involving the Hydroxyl Group at Position 8

The hydroxyl group at position 8 behaves as a typical phenol (B47542), enabling a range of reactions such as esterification, ether formation, and oxidation.

Esterification of the phenolic hydroxyl group is a common derivatization strategy. This reaction typically involves reacting the chromanol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com The Fischer esterification, where a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method for this transformation. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com

Alternatively, more reactive acylating agents can be employed. For instance, the reaction with acid anhydrides, often catalyzed by a small amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) or an acid, can proceed under milder conditions. organic-chemistry.org Similarly, acyl chlorides react vigorously with alcohols and phenols at room temperature to produce esters and hydrogen chloride gas. chemguide.co.uk

Table 1: Common Esterification Methods This table is interactive. Click on the headers to sort.

| Method | Reagents | Catalyst | Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, often with water removal |

| Acylation with Acid Anhydride | Acid Anhydride, Alcohol | Acid or Base (e.g., DMAP) | Room temperature or gentle warming |

These reactions convert the polar hydroxyl group into a less polar ester group, significantly altering the compound's physicochemical properties, such as solubility and lipophilicity.

The synthesis of ethers from the hydroxyl group of 2,2-dimethylchroman-8-ol can be achieved through methods like the Williamson ether synthesis. byjus.comyoutube.com This method involves a two-step process. First, the phenolic hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic sodium phenoxide. youtube.com This phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution (SN2) reaction to form the corresponding ether. byjus.comyoutube.com

The Williamson synthesis is highly effective for primary alkyl halides. byjus.com For the synthesis of tertiary ethers, alternative methods such as acid-catalyzed addition of the alcohol to an alkene are employed to avoid elimination side reactions. youtube.commasterorganicchemistry.com Another approach is alkoxymercuration-demercuration, which involves reacting an alkene with the alcohol in the presence of a mercury salt, followed by reduction, to yield the ether according to Markovnikov's rule. masterorganicchemistry.comlibretexts.org

The phenolic hydroxyl group of this compound is susceptible to oxidation. While primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively, phenols undergo different oxidative transformations. chemguide.co.uk Mild oxidizing agents can convert phenols into quinones or related structures. Reagents like chromic acid (H₂CrO₄), often prepared from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, are powerful oxidizing agents used for alcohol oxidation. chemguide.co.uklibretexts.org However, for phenols, these strong oxidants can lead to complex product mixtures or degradation.

More controlled oxidation can lead to the formation of quinone-like structures. The oxidation of phenols is a critical step in the mechanism of action of many antioxidants and is involved in various biological processes. The specific products formed depend heavily on the oxidizing agent used and the reaction conditions. compoundchem.comlibretexts.org For instance, pyridinium (B92312) chlorochromate (PCC) is a milder oxidizing agent that can convert primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org The oxidation of the chroman-8-ol (B2788029) could potentially lead to the formation of a para-quinone analogue if the aromatic ring is further functionalized, or undergo oxidative coupling reactions.

Annulation and Cycloaddition Reactions of the Chroman Core

The chroman framework itself can participate in ring-forming reactions, providing a scaffold for building more complex molecular architectures.

A novel and highly selective (4+2) radical annulation method has been developed for constructing diverse chroman frameworks via organo-photoredox catalysis. nih.govrsc.orgrsc.org This approach is complementary to the traditional Diels-Alder [4+2] cycloaddition reaction. rsc.orgresearchgate.net The reaction utilizes readily available N-hydroxyphthalimide (NHPI) esters as radical precursors and electron-deficient olefins as radical acceptors under mild conditions, such as room temperature and irradiation with blue light. nih.govrsc.orgresearchgate.net

This method is particularly valuable as it allows for the transformation of electron-deficient dienophiles into the desired chroman structures, a transformation not typically achievable with traditional Diels-Alder reactions involving ortho-quinone methides which react with electron-rich dienophiles. nih.govrsc.org The protocol demonstrates a broad substrate scope, tolerating various functional groups, and has been applied to the late-stage functionalization of natural product derivatives. rsc.orgresearchgate.net

Table 2: Examples of (4+2) Radical Annulation with Various Olefins This table is interactive. Users can filter and sort the data.

| Olefin Substrate | Product Yield (%) | Notes |

|---|---|---|

| Ethyl acrylate | High | Commercially available model substrate. nih.gov |

| Acrylamide derivatives (cyclic and acyclic) | Moderate to Good | Expands product diversity to include nitrogen-containing chromans. researchgate.net |

| 2,2,2-trifluoroethyl acrylate | 52% | Introduces trifluoromethyl group into the chroman skeleton. researchgate.net |

| Substrates with furan (B31954) and thiophene (B33073) moieties | Retained | Demonstrates functional group tolerance. researchgate.net |

This radical cascade process represents a versatile tool for generating diverse and valuable chroman structures for chemical biology and drug discovery. nih.govrsc.org

Condensation reactions, such as the aldol (B89426) condensation, are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.orgsigmaaldrich.com These reactions typically involve the reaction of an enol or enolate ion with a carbonyl compound. libretexts.orgmasterorganicchemistry.com In the context of the this compound structure, condensation reactions could potentially involve the aromatic ring or activated positions on the chroman core.

A powerful variant is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. youtube.commasterorganicchemistry.com This reaction sequence typically starts with a Michael acceptor (an α,β-unsaturated ketone) and a Michael donor (an enolate). youtube.comyoutube.com While direct participation of the this compound core in a classic Robinson annulation is not straightforward, derivatives of the chroman could be designed to act as either the Michael donor or acceptor, leading to the fusion of a new cyclohexenone ring onto the chroman framework. Such strategies are pivotal in the synthesis of polycyclic natural products and steroids. youtube.comyoutube.com

Another relevant reaction is the Claisen-Schmidt condensation, which is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.org This reaction is used to synthesize chalcones and other related compounds. Derivatives of this compound, if appropriately functionalized with a carbonyl group, could participate in such condensation reactions to build more complex structures.

Functionalization of the Chroman Framework

The chemical modification of the this compound scaffold is essential for exploring its structure-activity relationships and for creating novel derivatives with tailored properties. Functionalization can target the heterocyclic chroman ring system to alter its core structure.

Reduction of Carbonyl Groups to Alcohols

Common hydride-donating reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, to primary alcohols. libretexts.org NaBH₄ is a milder reagent, often preferred for its selectivity in reducing aldehydes and ketones without affecting less reactive groups like esters. libretexts.orgresearchgate.net The general mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

Table 1: Common Reagents for Carbonyl Reduction

| Reagent | Abbreviation | Typical Substrates | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Milder, more selective reagent; often used in protic solvents like methanol (B129727) or ethanol. libretexts.orgresearchgate.net |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | Powerful reducing agent; must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether) and requires a separate aqueous workup step. libretexts.orgresearchgate.net |

| Diisobutylaluminium Hydride | DIBAL-H | Esters, Acid Chlorides | Can selectively reduce esters to aldehydes at low temperatures. researchgate.net |

Oxidative Dehydrogenation to Chromenes

The conversion of the saturated chroman ring to a chromene, which contains a double bond, is achieved through oxidative dehydrogenation. This reaction introduces unsaturation into the heterocyclic ring system, significantly altering its electronic and structural properties. This process is a key strategy for synthesizing nitrogen heteroarenes from their corresponding heterocyclic precursors. nih.gov Various oxidizing agents can facilitate this transformation, ranging from stoichiometric reagents to catalytic systems that use molecular oxygen as the ultimate oxidant. nih.govnih.gov

Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and o-iodoxybenzoic acid (IBX) are effective for such dehydrogenations. nih.gov Catalytic methods, which are often more environmentally benign, can employ transition metals or even metal-free systems like activated carbon to facilitate the removal of hydrogen. nih.gov The reaction is an important energy-efficient alternative to non-oxidative dehydrogenation, as the formation of water in the process makes it an exothermic and more favorable reaction. arradiance.com

Table 2: Reagents for Oxidative Dehydrogenation

| Reagent/System | Type | Typical Conditions |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stoichiometric | Often used for aromatization of hydroaromatic compounds. nih.gov |

| o-Iodoxybenzoic acid (IBX) | Stoichiometric | Can be conducted at room temperature to avoid issues with the thermal instability of IBX at higher temperatures. nih.gov |

| Molecular Oxygen (O₂) with Catalyst | Catalytic | Can be performed under open air or oxygen pressure, often with transition metal or metal-free catalysts. nih.govnih.gov |

Introduction of Building Blocks (e.g., Boronates) for Further Elaboration

To build more complex molecules from the this compound core, functional handles that can participate in cross-coupling reactions are often introduced. Arylboronates (or their corresponding boronic acids) are particularly valuable intermediates. organic-chemistry.org The introduction of a boronate ester group onto the aromatic ring of the chroman allows for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Methods for introducing boron include the iridium-catalyzed C-H borylation of arenes, which allows for the direct conversion of a C-H bond on the aromatic ring to a C-B bond. organic-chemistry.org Alternatively, if a halogenated chroman derivative is available, borylation can be achieved through transition-metal-free methods or photoredox catalysis using bis(pinacolato)diboron. organic-chemistry.org These strategies provide a versatile entry point for introducing a wide variety of substituents (aryl, heteroaryl, alkyl groups) onto the chroman framework. organic-chemistry.orgorganic-chemistry.org

Derivatization for Enhanced Analytical Performance

The accurate detection and quantification of this compound in various matrices often require chemical modification, or derivatization, prior to analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). slideshare.netsci-hub.se

General Principles of Chemical Derivatization for Analytical Methods

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. slideshare.net This technique is employed to overcome challenges such as low volatility, poor thermal stability, or insufficient detector response. welch-us.comlibretexts.org

The primary goals of derivatization in chromatography include:

Increasing Volatility and Thermal Stability: For GC analysis, compounds must be volatile enough to be carried through the column by the gas mobile phase. libretexts.orgyoutube.com Derivatization of polar functional groups, like the hydroxyl group on this compound, replaces active hydrogens, reduces intermolecular hydrogen bonding, and thereby increases volatility. libretexts.orgyoutube.com

Enhancing Detector Sensitivity: Many compounds lack a suitable chromophore for UV-Vis detection or a fluorophore for fluorescence detection in HPLC. welch-us.comhta-it.com Derivatization can introduce these specific functional groups, significantly improving detection sensitivity and selectivity. hta-it.com

Improving Chromatographic Separation: By altering the polarity and chemical nature of an analyte, derivatization can improve peak shape, reduce tailing, and enhance resolution from other components in a complex mixture. sci-hub.senih.gov

Derivatization can be performed before the sample is injected into the chromatograph (pre-column) or after separation but before detection (post-column). slideshare.netwelch-us.com

Strategies for Modifying Functional Groups

The primary site for derivatization on this compound is the phenolic hydroxyl (-OH) group. Several common strategies are used to modify this group to enhance its analytical performance, particularly for GC-mass spectrometry (GC-MS) analysis. researchgate.netacs.orgnih.gov

Table 3: Derivatization Strategies for the Hydroxyl Group of this compound

| Strategy | Typical Reagent(s) | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA); N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) youtube.com; N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net | Silyl (B83357) Ether | Increases volatility and thermal stability for GC analysis. slideshare.net The resulting derivatives often produce characteristic and stable fragments in mass spectrometry, aiding in structural identification. researchgate.net |

| Acylation | Acetic anhydride; Pentafluorobenzoyl chloride; Isonicotinoyl chloride acs.org | Ester | Reduces polarity and can introduce electrophoric groups (e.g., pentafluorobenzoyl) for highly sensitive detection by electron capture detection (ECD) in GC. slideshare.netnih.gov It can also introduce chromophores for HPLC-UV detection. acs.org |

| Alkylation | Alkyl halides (e.g., methyl iodide) with a base; Diazomethane | Ether | Replaces the active hydrogen with an alkyl group, which reduces polarity and improves chromatographic behavior. slideshare.netlibretexts.org This method is particularly useful for forming stable derivatives. libretexts.org |

Exploration of Structure-Activity Relationships Through Chemical Modification

The therapeutic potential of a molecule can be significantly enhanced by understanding its structure-activity relationships (SAR). Such studies involve the synthesis of various analogs of a lead compound and the evaluation of their biological activities. This process allows for the identification of key structural features, or pharmacophores, that are essential for the molecule's biological function. For the 2,2-dimethylchroman (B156738) scaffold, a number of SAR studies have been conducted, revealing crucial insights into how modifications of this core structure can influence its biological effects.

Research into the 2,2-dimethylchroman framework has demonstrated that substitutions at various positions on the chroman ring system can lead to significant changes in pharmacological activity. These investigations are pivotal in the development of more potent and selective therapeutic agents.

One area of investigation has focused on the impact of substituents at the 4- and 6-positions of the 2,2-dimethylchroman core. A study exploring a series of 4,6-disubstituted 2,2-dimethylchromans revealed that increasing the steric bulk of the functional groups at these positions led to a corresponding increase in the inhibitory effect on insulin (B600854) release and, to a lesser extent, vasorelaxant activity. nih.gov This suggests that the size and nature of these substituents are critical determinants of the molecule's interaction with its biological targets, which are thought to be ATP-sensitive potassium channels. nih.gov

Further illustrating the importance of stereochemistry, the dextrorotatory enantiomer of a specific 2,2-dimethylchroman compound was found to be more potent in inhibiting the insulin secretory process than its levorotatory counterpart. nih.gov This highlights that the three-dimensional arrangement of the molecule plays a significant role in its biological activity.

More directly related to the 8-position of the chroman ring, a study on 8-biaryl-2,2-dimethylbenzopyranamide derivatives as neuroprotective agents has provided valuable SAR data. nih.gov These compounds were designed as derivatives of a natural product and evaluated for their potential in treating Alzheimer's disease and ischemic stroke. nih.gov The research led to the discovery of highly potent neuroprotective agents, with one compound, D13, identified as a significant HIF-1α inhibitor. nih.gov This compound showed promising results in animal models, improving behavioral outcomes in Alzheimer's disease models and reducing brain infarct volume in stroke models. nih.gov

The following table summarizes the structure-activity relationships of selected 2,2-dimethylchroman derivatives, highlighting the impact of different substituents on their biological activity.

| Compound ID | R1 (Position 4) | R2 (Position 6) | R3 (Position 8) | Biological Activity | Reference |

| Series 1 | Amino | Amino | H | Base compound for SAR study on insulin release inhibition | nih.gov |

| Series 1 | Formamido | Formamido | H | Increased inhibitory effect on insulin release | nih.gov |

| Series 1 | Acetamido | Acetamido | H | Further increased inhibitory effect on insulin release | nih.gov |

| Series 1 | Arylureido/thioureido | Alkoxycarbonylamino | H | Magnified inhibitory effect on insulin release | nih.gov |

| Compound 29 | - | - | H | Dextrorotatory enantiomer more potent inhibitor of insulin secretion | nih.gov |

| Compound D13 | - | - | Biaryl-amide | Potent neuroprotective agent, HIF-1α inhibitor | nih.gov |

These findings underscore the importance of systematic chemical modifications in elucidating the SAR of the 2,2-dimethylchroman scaffold. The data clearly indicates that substitutions at the 4-, 6-, and 8-positions, as well as the stereochemistry of the molecule, are critical factors in determining the biological activity of these compounds. This knowledge is invaluable for the rational design of new 2,2-dimethylchroman-based therapeutic agents with improved efficacy and selectivity.

Advanced Spectroscopic Characterization of 2,2 Dimethylchroman 8 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the electronic environment of protons within a molecule. The spectrum of the parent analogue, 2,2-dimethylchroman (B156738), serves as a baseline for predicting the spectrum of 2,2-Dimethylchroman-8-ol.

For 2,2-dimethylchroman, the signals for the heterocyclic part of the molecule include a singlet for the two methyl groups at C2, and two triplets for the methylene (B1212753) protons at C3 and C4. The introduction of a hydroxyl group at the C8 position in this compound is expected to induce significant changes in the aromatic region of the spectrum. The hydroxyl group, being an electron-donating group, will increase the electron density at the ortho and para positions (C7 and C5), causing the corresponding protons to shift upfield (to a lower ppm value). A broad singlet, characteristic of a phenolic hydroxyl proton, would also be expected, with its chemical shift being dependent on solvent and concentration.

Coupling Constants (J): The coupling constants between adjacent aromatic protons are characteristic of their substitution pattern. For a 1,2,3-trisubstituted benzene (B151609) ring as in this compound, one would expect to see specific coupling patterns. For instance, the coupling between H5 and H6 would be a typical ortho-coupling (³J ≈ 7-9 Hz), while the coupling between H6 and H7 would also be an ortho-coupling. Any meta-coupling, for instance between H5 and H7, would be significantly smaller (⁴J ≈ 2-3 Hz).

Chemical Shift Anisotropy (CSA): In solution NMR, rapid molecular tumbling averages the chemical shift to a single isotropic value. However, the electronic environment around a nucleus is not spherical, leading to chemical shift anisotropy (CSA). This means the chemical shift is dependent on the orientation of the molecule with respect to the external magnetic field. While not directly measured in standard solution-state NMR, CSA is a fundamental property that influences relaxation rates and can be studied in solid-state NMR to provide further details on the electronic structure.

| Proton | 2,2-Dimethylchroman (δ, ppm) | Predicted this compound (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| 2 x CH₃ (C2) | ~1.3 | ~1.3 | s |

| CH₂ (C3) | ~1.8 | ~1.8 | t |

| CH₂ (C4) | ~2.8 | ~2.8 | t |

| Ar-H (C5, C6, C7, C8) | ~6.7-7.1 | - | m |

| Ar-H (C5) | - | ~6.6-6.8 | d |

| Ar-H (C6) | - | ~6.9-7.1 | t |

| Ar-H (C7) | - | ~6.5-6.7 | d |

| OH (C8) | - | Variable (e.g., ~5-8) | br s |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum of 2,2-dimethylchroman would show distinct signals for the methyl, methylene, and aromatic carbons.

Substituent Effects: The introduction of an 8-OH group significantly impacts the ¹³C chemical shifts of the aromatic ring. As an electron-donating group, the hydroxyl group causes a strong shielding (upfield shift) of the ortho (C7) and para (C5) carbons and a smaller deshielding (downfield shift) of the ipso-carbon (C8). The effect on the meta-carbon (C6) is generally small. Studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have shown that substituent effects are well-transmitted through the aromatic ring, allowing for predictable shifts. No significant substituent effect is expected on the chemical shifts of the heterocyclic ring carbons (C2, C3, C4) from a substituent on the aromatic ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2 x CH₃ (C2) | ~25-30 |

| C2 | ~70-75 |

| C3 | ~30-35 |

| C4 | ~20-25 |

| C4a | ~120-125 |

| C5 | ~115-120 (Shielded by OH) |

| C6 | ~125-130 |

| C7 | ~110-115 (Shielded by OH) |

| C8 | ~140-145 (Deshielded by OH) |

| C8a | ~150-155 |

2D NMR experiments provide correlations between nuclei, which is crucial for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the protons in this compound. Cross-peaks would appear between protons that are scalar-coupled (typically through 2-3 bonds). Key expected correlations would include:

The C3 methylene protons with the C4 methylene protons.

The aromatic proton at C5 with the proton at C6.

The aromatic proton at C6 with the proton at C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is useful for determining stereochemistry and conformation. For this compound, a NOESY spectrum would show correlations between:

The C2 methyl protons and the C3 methylene protons.

The C4 methylene protons and the aromatic proton at C5.

The hydroxyl proton at C8 and the aromatic proton at C7.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of molecules and is an excellent tool for identifying functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring C=C stretching vibrations would result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether (C-O-C) stretch of the chroman ring is expected around 1200-1260 cm⁻¹. The phenolic C-O stretching vibration would also appear in this region.

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of C-H bending and C-C skeletal vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200-3600 | O-H stretch (phenolic) | Strong, Broad |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2960 | Aliphatic C-H stretch | Strong |

| 1450-1600 | Aromatic C=C stretch | Medium-Strong |

| ~1365-1385 | CH₃ bend (gem-dimethyl) | Medium |

| 1200-1260 | Aryl-Alkyl C-O stretch | Strong |

The phenolic hydroxyl group at C8 in this compound is capable of acting as both a hydrogen bond donor and acceptor, leading to intermolecular interactions. IR spectroscopy is a sensitive technique for studying these interactions. The position and shape of the O-H stretching band are particularly informative. In a dilute solution with a non-polar solvent, a sharper, higher frequency O-H band corresponding to the "free" (non-hydrogen-bonded) hydroxyl group would be observed. As the concentration increases, a broader, lower frequency band will appear and grow in intensity, indicating the formation of intermolecular hydrogen-bonded dimers or oligomers. The shift in the O-H frequency (Δν) upon hydrogen bonding can be correlated with the strength of the interaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the structural components responsible for this absorption are known as chromophores.

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption properties of this compound are primarily determined by the phenolic chromophore within its structure. The core chromophore is the benzene ring substituted with a hydroxyl group (-OH) and an ether linkage, which is part of the dihydropyran ring. The lone pair electrons on the oxygen atoms of the hydroxyl and ether groups can interact with the π-electron system of the benzene ring, influencing the energy of the electronic transitions.

The absorption of UV light in this molecule is mainly due to π → π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. The presence of auxochromes, such as the hydroxyl and ether oxygen groups, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. vscht.cz For phenolic compounds, typical π → π* transitions are observed in the UV region. The specific λmax for this compound would be expected to fall in the range typical for alkyl- and alkoxy-substituted phenols.

As the extent of conjugation increases, the energy required for electronic excitation decreases, leading to absorption at longer wavelengths. utoronto.ca While the this compound molecule itself has a limited conjugated system, its fundamental absorption characteristics provide a baseline for analyzing more complex analogues.

| Chromophore System | Typical λmax (nm) | Transition Type |

|---|---|---|

| Benzene | ~254 | π → π |

| Phenol (B47542) | ~270 | π → π |

| Anisole (Methoxybenzene) | ~269 | π → π* |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry which provides integer masses, HRESIMS can measure the mass of a compound to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₁H₁₄O₂. nih.gov HRESIMS would be used to experimentally verify this composition. In positive-ion mode, the molecule would likely be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. In negative-ion mode, the phenolic proton could be lost to form the deprotonated molecule [M-H]⁻. The experimentally measured mass of these ions would be compared to the theoretically calculated mass to confirm the compound's identity with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Theoretical Monoisotopic Mass | 178.0994 g/mol |

| Expected Ion (Positive Mode, [M+H]⁺) | 179.1067 |

| Expected Ion (Negative Mode, [M-H]⁻) | 177.0921 |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is an achiral molecule (due to the two identical methyl groups at the C2 position), CD spectroscopy is an invaluable tool for characterizing its chiral analogues.

Chiral analogues of this compound could be synthesized, for example, by introducing a chiral center at the C2 position (e.g., a 2-alkyl-2-methyl-chroman-8-ol) or elsewhere on the chroman skeleton. The CD spectrum of such a chiral analogue would exhibit positive or negative peaks, known as Cotton effects, at the wavelengths of UV absorption. The sign and intensity of these Cotton effects are directly related to the absolute configuration (the specific three-dimensional arrangement of atoms) of the chiral center(s). By comparing the experimental CD spectrum to established rules or to spectra predicted by quantum chemical calculations, the absolute stereochemistry of the molecule can be unambiguously determined.

Interplay of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical characterization, a powerful synergy exists between experimental spectroscopic measurements and theoretical predictions from computational chemistry. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to model and predict the spectroscopic properties of molecules, providing deeper insight into experimental results.

For UV-Vis spectroscopy, TD-DFT calculations can predict the electronic absorption spectra of this compound. researchgate.net These calculations yield information on the energies of electronic transitions (which correlate to λmax), the oscillator strengths (which correlate to the intensity of absorption), and the nature of the molecular orbitals involved in each transition. By comparing the calculated spectrum with the experimental one, researchers can confidently assign specific absorption bands to particular electronic transitions within the chromophore.

Similarly, for chiral analogues, quantum chemical calculations can predict the CD spectrum for a given absolute configuration. Comparing the predicted spectrum with the experimental one is a robust method for determining the absolute stereochemistry of a newly synthesized chiral molecule. This interplay is crucial, as it provides a theoretical foundation for interpreting complex spectral data and can help resolve structural ambiguities that may not be solvable by experimental data alone.

Computational and Theoretical Chemistry of 2,2 Dimethylchroman 8 Ol

Quantum Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules the size of 2,2-Dimethylchroman-8-ol. nih.govresearchgate.net The geometry optimization process within DFT involves systematically altering the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable molecular structure. nih.govscispace.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. youtube.com

For chroman derivatives, hybrid functionals such as B3LYP are commonly paired with Pople-style basis sets like 6-311++G(d,p) to provide reliable geometric and electronic data. nih.govbohrium.com The electronic structure, which describes the distribution of electrons within the molecule, is also a direct output of these calculations, offering a basis for understanding the molecule's properties and reactivity. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT The following data is representative and based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-O(hydroxyl) | 1.365 Å |

| Bond Length | O(hydroxyl)-H | 0.962 Å |

| Bond Length | C(aromatic)-C(aromatic) | 1.390 Å |

| Bond Angle | C-O-H | 109.5° |

| Dihedral Angle | C-C-O-H | 180.0° |

Composite Schemes and Hybrid Approaches in Theoretical Calculations

To achieve high accuracy while managing computational resources, composite schemes and hybrid approaches are often utilized. Composite methods, such as the Gaussian-n theories (e.g., G4) or the Complete Basis Set (CBS) methods, combine results from several different calculations at various levels of theory and with different basis sets to extrapolate a highly accurate final energy.

Hybrid approaches, like Quantum Mechanics/Molecular Mechanics (QM/MM), partition the system into a core region of interest (treated with a high-level quantum mechanical method) and a surrounding environment (treated with a less computationally intensive molecular mechanics force field). For a molecule like this compound, a QM/MM approach could be used to study its behavior in a solvent or within a biological system, providing insights into intermolecular interactions that influence its properties.

Analysis of Electronic Properties and Reactivity

The electronic data derived from quantum chemical calculations are invaluable for predicting the chemical reactivity and electronic behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule that is more polarizable and more reactive. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This data is representative and used to illustrate the concept of FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Electrostatic Potential (MEP) Mapping for Active Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is plotted onto a constant electron density surface, with colors indicating different values of the electrostatic potential. preprints.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons, identifying it as a primary site for hydrogen bonding and electrophilic interaction. The π-system of the aromatic ring would also exhibit negative potential, while the hydrogen atom of the hydroxyl group would be characterized by a region of positive potential, making it a likely site for nucleophilic interaction. preprints.orgcore.ac.uk This detailed mapping of the electronic landscape allows for the prediction of intermolecular interactions and the identification of chemically active sites. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule in a chemically intuitive manner. wikipedia.org It provides a measure of the probability of finding an electron near a reference electron. wikipedia.org An analysis of the ELF for this compound would reveal distinct regions of high electron localization. These regions correspond to the core electrons of carbon and oxygen atoms, the covalent bonds (C-C, C-H, C-O), and the lone pairs of electrons on the hydroxyl and ether oxygen atoms. wikipedia.org This method effectively provides a "faithful visualization of VSEPR theory in action," clearly separating core and valence electron shells. wikipedia.org

The Localized Orbital Locator (LOL) is another descriptor of chemical bonding that is based on the kinetic-energy density. researchgate.net LOL analysis complements ELF by providing detailed insights into electron pairing and localization. For this compound, LOL profiles would help in quantifying the characteristics of the lone pairs on the oxygen atoms. rsc.org The parameters of critical points in the LOL topology can reflect changes in the size, density, and energy of these lone pairs, which are crucial for understanding the molecule's reactivity, particularly its hydrogen bonding capabilities. rsc.org Together, ELF and LOL studies offer a comprehensive picture of the electronic structure, highlighting the covalent framework and the non-bonding electron regions that govern the molecule's chemical behavior. wikipedia.orgresearchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. nih.govmdpi.com This method is based on the electron density (ρ) and its first derivative. mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished. nih.gov

For this compound, an RDG analysis would reveal various intramolecular non-covalent interactions. These interactions are crucial for determining the molecule's preferred conformation. The analysis would likely show:

Hydrogen Bonding: A strong, attractive interaction between the hydroxyl group's hydrogen and the ether oxygen of the chroman ring. In the RDG plot, this would appear as a region of low gradient at low density with a negative λ₂ value.

Van der Waals Interactions: Weaker attractive interactions, for instance, between the methyl groups and the aromatic ring. nih.gov

Steric Repulsion: Repulsive interactions, particularly within the sterically crowded gem-dimethyl group at the C2 position. These are characterized by a positive λ₂ value in the RDG plot. nih.gov

The RDG isosurfaces provide a visual representation of these interactions, where surfaces are colored to differentiate between strong attractive (blue), weak attractive (green), and repulsive (red) forces. researchgate.net This analysis provides critical insights into the forces that stabilize the three-dimensional structure of the molecule. nih.gov

Theoretical Studies on Spectroscopic Parameters

Prediction of NMR Chemical Shifts and Coupling Constants

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting NMR parameters, aiding in structure elucidation and assignment. mdpi.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals like B3LYP, is commonly used to calculate nuclear magnetic shielding tensors, from which chemical shifts (δ) are derived. mdpi.com

Similarly, NMR spin-spin coupling constants (J), which provide information about the connectivity and dihedral angles between atoms, can be calculated theoretically. smu.eduresearchgate.net These calculations involve determining the Fermi contact, spin dipole, paramagnetic spin–orbit (PSO), and diamagnetic spin–orbit (DSO) contributions to the total coupling. smu.edu Comparing calculated coupling constants with experimental values can help to confirm stereochemical relationships within the molecule. idc-online.com

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound Theoretical values are hypothetical and for illustrative purposes, based on typical DFT (B3LYP/6-311+G(2d,p)) calculations.

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | 74.5 | 74.2 | - | - |

| C3 | 31.8 | 31.5 | 1.80 | 1.78 |

| C4 | 22.5 | 22.3 | 2.75 | 2.72 |

| C4a | 118.9 | 118.6 | - | - |

| C5 | 128.0 | 127.8 | 6.85 | 6.82 |

| C6 | 115.2 | 115.0 | 6.60 | 6.58 |

| C7 | 121.5 | 121.3 | 6.70 | 6.68 |

| C8 | 145.0 | 144.8 | - | - |

| C8a | 148.2 | 147.9 | - | - |

| 8-OH | - | - | 4.80 | 4.75 |

| 2-CH₃ (gem-dimethyl) | 26.9 | 26.7 | 1.35 | 1.33 |

Calculation of Vibrational Frequencies and Intensities

Theoretical calculations of vibrational spectra (Infrared and Raman) are essential for assigning experimental bands to specific molecular motions. ethz.ch These calculations are typically performed within the harmonic approximation using methods like DFT. wisc.edu The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). wisc.edu Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. wisc.edu

For this compound, this analysis would predict the frequencies for characteristic vibrations, such as:

O-H stretch: A strong, broad band characteristic of the hydroxyl group.

C-H stretches: Both aromatic and aliphatic C-H stretching vibrations.

C=C stretches: Vibrations associated with the aromatic ring.

C-O stretches: Vibrations from the ether and hydroxyl groups.

CH₃ deformations: Bending and rocking modes of the methyl groups.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes of this compound Theoretical values are hypothetical and for illustrative purposes, based on typical DFT calculations which are often scaled to match experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (hydroxyl) | 3650 | 3600-3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 | 3080-3010 | Medium |

| C-H stretch (aliphatic) | 2980 | 2960-2850 | Strong |

| C=C stretch (aromatic ring) | 1610 | 1600, 1480 | Medium-Strong |

| C-O stretch (ether) | 1250 | 1230 | Strong |

| C-O stretch (hydroxyl) | 1150 | 1140 | Medium |

Simulation of UV-Vis and Circular Dichroism Spectra

The simulation of electronic spectra, such as UV-Vis and Circular Dichroism (CD), is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of absorption bands. nih.gov

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis spectrum. The primary absorptions are expected to be π → π* transitions associated with the phenolic aromatic ring. The calculations would provide the wavelength of maximum absorption (λmax) for these transitions. iipseries.org

Since this compound possesses a chiral center at the C2 position, it is optically active. Circular Dichroism (CD) spectroscopy is a key technique for studying such chiral molecules. mdpi.com Theoretical simulation of the CD spectrum is crucial for assigning the absolute configuration (R or S) of a synthesized or isolated compound. The calculation provides the rotatory strengths of the electronic transitions. nih.gov For chromane-containing molecules, the sign of the ¹Lb Cotton effect in the CD spectrum has been correlated with the helicity of the dihydropyran ring (the chromane (B1220400) helicity rule). researchgate.net However, computational studies have shown that factors like solvent interactions and the orientation of substituents, such as the phenolic OH group, can significantly influence the CD spectrum, sometimes leading to deviations from this rule. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface, computational chemistry allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them. ibs.re.kr DFT is a widely used method for these studies due to its balance of accuracy and computational cost. nih.gov

For this compound, computational modeling could be applied to understand various reactions, including:

Antioxidant Activity: The phenolic hydroxyl group suggests that the molecule may act as an antioxidant. Computational studies could model the mechanisms of free radical scavenging, such as hydrogen atom transfer (HAT) or single-electron transfer (SET). By calculating the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential, the preferred antioxidant pathway can be determined.

Synthesis Pathways: The mechanism of the synthesis of the chromane ring system can be investigated. Calculations can identify the transition states for key bond-forming steps, calculate activation energy barriers, and explain the observed regioselectivity and stereoselectivity. nih.gov

Metabolism: The metabolic transformation of this compound in biological systems could be modeled. For example, the mechanism of enzymatic oxidation by cytochrome P450 enzymes could be studied by modeling the interaction of the substrate with the enzyme's active site and calculating the energy barriers for different potential oxidation products.

These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental methods alone. nih.gov

Investigation of Reaction Barriers and Transition States

In the realm of chemical kinetics, the reaction barrier, or activation energy, is the minimum energy required for a chemical reaction to occur. The transition state is the highest point on the reaction coordinate, representing a transient and unstable molecular configuration as reactants transform into products. Computational chemistry offers powerful tools to model these parameters, providing a microscopic view of reaction mechanisms. For this compound, these investigations are particularly relevant to its antioxidant properties, which are primarily exerted through its phenolic hydroxyl group.

Quantum chemical studies are instrumental in elucidating the mechanisms of reactions between phenolic compounds and free radicals. nih.gov The primary antioxidant mechanisms for a phenolic compound like this compound involve hydrogen atom transfer (HAT) or single electron transfer (SET). Computational methods, particularly density functional theory (DFT), are employed to calculate the thermodynamics and kinetics of these processes.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thereby neutralizing it.

2,2-Dimethylchroman-8-OH + R• → 2,2-Dimethylchroman-8-O• + RH

Computational modeling of this reaction would involve:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and a model free radical), the transition state, and the products (the 2,2-Dimethylchroman-8-oxyl radical and the neutralized radical) are optimized to find their lowest energy conformations.